REACTION_CXSMILES
|
C([C:3]([CH2:10][CH3:11])([CH2:8][CH3:9])[C:4]([O-:7])([O-:6])[O-])C.[CH2:12]([C:16]1C=CC=CC=1C(O)=O)[CH:13]([CH3:15])[CH3:14].[C:25]1(C)C=CC=C[CH:26]=1>>[CH2:12]([C:16]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH2:25][CH3:26])=[O:7])=[CH:10][CH:11]=1)[CH:13]([CH3:15])[CH3:14]
|
Name
|
Triethylorthoacetate
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 1N HCl (60 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (1×30 mL) and brine (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.59 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |